2-Amino-6-methyl-N-phenylbenzamide
Overview
Description
2-Amino-6-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a benzamide derivative, characterized by the presence of an amino group at the second position, a methyl group at the sixth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-6-methyl-N-phenylbenzamide involves the N-arylation reaction. This reaction can be carried out using phenyl boronic acid and 2-amino-N-phenylbenzamide in the presence of a Cu@Phen@MGO catalyst. The reaction is typically performed at room temperature and does not require a base, making it an efficient and straightforward process .
Another method involves the direct condensation of carboxylic acids and amines. For instance, the amidation reaction can be mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C. This method provides the corresponding amide products in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of heterogeneous catalysts like Cu@Phen@MGO can be advantageous due to their reusability and stability, which are crucial for industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Condensation: The compound can participate in condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions
Major Products
The major products of these reactions are typically substituted benzamides, which can have various functional groups depending on the specific reagents used in the reactions .
Scientific Research Applications
2-Amino-6-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methyl-N-phenylbenzamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom instead of a phenyl group.
2-Amino-6-methylbenzoic acid: This compound is similar but lacks the phenyl group attached to the nitrogen atom.
Uniqueness
2-Amino-6-methyl-N-phenylbenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a phenyl group attached to the benzamide moiety can result in distinct chemical and biological properties compared to similar compounds .
Biological Activity
2-Amino-6-methyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . It features an amine group, a methyl group, and a phenyl group attached to the benzamide structure, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 6-methyl-2-nitroaniline and phenyl isocyanate.
- Reaction Conditions : The reaction is carried out in a suitable solvent under controlled temperature conditions to facilitate the formation of the amide bond.
- Purification : The product is purified using recrystallization techniques.
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral properties. A study demonstrated that related compounds showed moderate activity against enteroviruses, with IC50 values indicating effective inhibition of viral replication.
Compound | Virus Strain | IC50 (µM) |
---|---|---|
CL212 | CVA9 | 10 |
CL213 | CVA9 | 10 |
This compound | EV71 | 18 ± 1.2 |
These findings suggest that the compound may interact with viral capsids, stabilizing them and preventing infection .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies show that it exhibits moderate to strong inhibition against various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
Compound | DPP-IV Inhibition (%) at 100 µM |
---|---|
This compound | 38% |
Inhibition of DPP-IV can lead to improved glycemic control, making this compound relevant in diabetes research .
The biological activity of this compound is primarily mediated through:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Antiviral Mechanism : It appears to stabilize viral capsids, preventing uncoating and subsequent infection.
- Enzyme Inhibition : By targeting enzymes like DPP-IV, it alters metabolic pathways crucial for disease management.
Case Studies
- Antiviral Efficacy : A study involving various N-phenylbenzamide derivatives highlighted the effectiveness of this compound against enterovirus strains, suggesting structural modifications could enhance potency.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in significant growth inhibition compared to controls.
Properties
IUPAC Name |
2-amino-6-methyl-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRARSSOACTEHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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